molecular formula C11H15N B8305199 (2R,4S)-2-Methyl-4-phenyl-pyrrolidine

(2R,4S)-2-Methyl-4-phenyl-pyrrolidine

Cat. No.: B8305199
M. Wt: 161.24 g/mol
InChI Key: MCFFHJJRTWGOAS-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-Methyl-4-phenyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a methyl group at the C2 position (R-configuration) and a phenyl substituent at the C4 position (S-configuration). Pyrrolidines are five-membered nitrogen-containing heterocycles widely studied in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to mimic peptide bonds. The stereochemistry and substituent arrangement in this compound influence its physicochemical properties, biological activity, and synthetic accessibility.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2R,4S)-2-methyl-4-phenylpyrrolidine

InChI

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

MCFFHJJRTWGOAS-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)C2=CC=CC=C2

Canonical SMILES

CC1CC(CN1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds

(2R,4S)-Fidarestat (ALR2 inhibitor): A pyrrolidine-based aldose reductase inhibitor with a similar (2R,4S) configuration. Thermodynamic studies reveal that the (2R,4S) isomer binds more favorably to ALR2 (ΔΔG = −1.9 kcal/mol) than the (2S,4S) isomer due to optimized hydrogen bonding and steric complementarity .

(2S,4S)-4-Mercaptopyrrolidine Derivatives : These compounds feature a thiol (-SH) group at C4, enhancing nucleophilicity for covalent interactions. For example, (2S,4S)-N-(p-Tolyl)-l-p-nitrobenzyloxycarbonyl-4-mercapto-2-pyrrolidinecarboxamide (2e) exhibits a melting point of 185–188°C, higher than typical methyl-phenyl pyrrolidines, likely due to intermolecular hydrogen bonding .

Methyl (2S,4S)-4-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: A methyl ester derivative with a chloro-dimethylphenoxy group. Its molecular weight (283.75 g/mol) and ClogP (~2.8) suggest greater lipophilicity compared to (2R,4S)-2-Methyl-4-phenyl-pyrrolidine (estimated ClogP ~2.2) .

Structural and Property Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound C2: Methyl (R), C4: Phenyl (S) 175.24 Moderate lipophilicity (ClogP ~2.2); chiral rigidity enhances target specificity N/A
(2R,4S)-Fidarestat C2: Fluorine, C4: Hydroxyl 279.29 ΔΔG = −1.9 kcal/mol for ALR2 binding; high stereochemical selectivity
(2S,4S)-2e (Mercapto derivative) C4: -SH, C2: Carboxamide 466.52 Melting point: 185–188°C; thiol group enables disulfide bond formation
Methyl (2S,4S)-4-(2,5-Dichlorophenoxy) C4: 2,5-Dichlorophenoxy 290.14 ClogP ~3.1; halogen substituents enhance metabolic stability

Industrial and Commercial Relevance

  • Pharmaceutical Intermediates : Methyl esters of pyrrolidine carboxylates (e.g., –11) are commercialized as intermediates for kinase inhibitors, demonstrating the versatility of pyrrolidine scaffolds in drug development .

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